Technical Guide: Iolixanic Acid – Structure, Properties, and Pharmacochemistry
Technical Guide: Iolixanic Acid – Structure, Properties, and Pharmacochemistry
Executive Summary
Iolixanic Acid (CAS: 22730-86-5) is a triiodinated benzoic acid derivative belonging to the class of ionic iodinated contrast media (ICM) . Historically developed for diagnostic imaging, specifically oral cholecystography and cholangiography , it utilizes the high atomic number of iodine (
Unlike modern non-ionic hydrophilic agents (e.g., Iohexol), Iolixanic acid possesses a free carboxylic acid moiety and a lipophilic polyether side chain. This unique amphiphilic structure directs its pharmacokinetics towards hepatic uptake and biliary excretion, rather than the purely renal clearance seen with urographic agents. This guide provides a comprehensive technical analysis of its chemical identity, synthesis logic, physicochemical behavior, and pharmacological profile.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 2-[2-[3-(N-ethylacetamido)-2,4,6-triiodophenoxy]ethoxy]propionic acid |
| CAS Registry Number | 22730-86-5 |
| Molecular Formula | |
| Molecular Weight | 673.02 g/mol |
| Synonyms | B 8890, Iodoxanic acid (monomer ref), Iolixanic acid |
| Classification | Ionic Monomeric Iodinated Contrast Agent |
Structural Architecture
The molecule is built upon a 2,4,6-triiodobenzene scaffold, the industry standard for contrast media due to the stability of the Carbon-Iodine bond.
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Core: 2,4,6-Triiodobenzene ring ensures high radiodensity.
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Position 1 (Functional Side Chain): A polyether-linked propionic acid group (-O-CH2-CH2-O-CH(CH3)-COOH). This ether linkage increases lipophilicity compared to amide linkers, facilitating hepatocyte transport, while the carboxylic acid allows for salt formation (solubility) and subsequent protein binding.
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Position 3 (Amine Derivative): An N-ethylacetamido group (-N(Et)Ac).[1] This substitution shields the nitrogen, reducing toxicity compared to free amines, and modulates the overall polarity of the molecule.
Visualization of Chemical Connectivity
The following diagram illustrates the logical connectivity and functional zones of the Iolixanic acid molecule.
Physicochemical Properties[3][4]
Solubility and pKa
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Acid Form: The free acid form of Iolixanic acid is sparingly soluble in water but soluble in organic solvents (ethanol, acetone) and alkaline solutions.
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Salt Form: For clinical administration, it is typically formulated as a sodium or meglumine salt, which is highly water-soluble.
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Lipophilicity: Iolixanic acid exhibits higher lipophilicity than urographic agents (like iopamidol). This is a critical design feature; the LogP (partition coefficient) is optimized to allow passive diffusion or carrier-mediated uptake across the hepatocyte membrane.
Stability
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Iodine Stability: The iodine atoms are sterically hindered by the adjacent functional groups, preventing deiodination in vivo (which would lead to thyrotoxicity).
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Chemical Stability: The ether linkages are hydrolytically stable. The amide bond is resistant to enzymatic cleavage under physiological conditions.
Synthesis and Manufacturing Logic
The synthesis of Iolixanic acid follows the "classical" route for iodinated contrast media, involving the iodination of an aniline derivative followed by N-alkylation and O-alkylation.
Retrosynthetic Analysis
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Precursor A: 3-amino-2,4,6-triiodophenol (The iodinated core).
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Precursor B: 2-(2-chloroethoxy)propionate (The side chain linker).
Step-by-Step Synthesis Protocol (Reconstructed)
Step 1: Iodination of 3-aminophenol
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Reagents: Iodine monochloride (ICl) in HCl.
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Process: Electrophilic aromatic substitution. The activating hydroxyl and amino groups direct iodine to the 2, 4, and 6 positions.
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Product: 3-amino-2,4,6-triiodophenol.
Step 2: Acetylation & N-Alkylation
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Reagents: Acetic anhydride, followed by Ethyl iodide (EtI) and base.
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Process: The amine is first acetylated to protect it and reduce reactivity. It is then N-ethylated to form the N-ethylacetamido moiety.
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Rationale: N-alkylation prevents hydrogen bonding that causes high viscosity and reduces chemotoxicity.
Step 3: O-Alkylation (Ether Formation)
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Reagents: Ethyl 2-(2-chloroethoxy)propionate, Sodium Ethoxide (NaOEt).
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Process: Williamson ether synthesis. The phenolic hydroxyl group attacks the alkyl halide.
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Product: Iolixanic acid ethyl ester.
Step 4: Hydrolysis
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Process: Acid or base hydrolysis of the ester to yield the free carboxylic acid (Iolixanic Acid).
Mechanism of Action & Pharmacology
Radiopacity Mechanism
Iolixanic acid functions purely through atomic physics , not receptor binding.
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Interaction: X-ray photons interact with the K-shell electrons of the Iodine atoms (
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Photoelectric Effect: The energy of diagnostic X-rays (40-80 keV) is close to the K-edge of iodine (33.2 keV), maximizing absorption.
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Result: The molecule casts a "shadow" on the X-ray detector, delineating the structures where it accumulates (gallbladder/bile ducts).
Pharmacokinetics (ADME)
The defining feature of Iolixanic acid is its hepatobiliary tropism .
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Absorption (Oral): Absorbed in the small intestine. The carboxylic acid is protonated in the stomach (low solubility) but forms soluble salts in the alkaline duodenum.
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Distribution: Binds to plasma albumin (high protein binding >90%). This prevents glomerular filtration by the kidneys, forcing the liver to clear it.
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Metabolism/Transport:
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Uptake by hepatocytes via OATP (Organic Anion Transporting Polypeptides).
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Unlike many drugs, it is not extensively metabolized (e.g., glucuronidated) but is excreted unchanged or as a conjugate into the bile.
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Excretion: Active transport into the bile canaliculi via MRP2 (Multidrug Resistance-associated Protein 2). The concentration in bile becomes 10-50x higher than in plasma, rendering the gallbladder visible.
[10]
Clinical Applications & Safety Profile
Diagnostic Utility
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Primary Use: Oral Cholecystography (OCG).
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Target Pathology: Detection of gallstones (cholelithiasis) and assessment of gallbladder function.
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Status: Largely superseded by Ultrasound and MRI (MRCP) due to the slower timeframe (requires overnight accumulation) and toxicity risks of oral contrast agents.
Toxicology and Safety
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Nephrotoxicity: While primarily hepatotropic, "vicarious excretion" via the kidneys occurs if liver function is impaired, posing a risk of Contrast-Induced Nephropathy (CIN).
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Thyroid Function: Free iodide (from trace deiodination) can suppress thyroid function (Wolff-Chaikoff effect) or trigger hyperthyroidism (Jod-Basedow phenomenon).
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Hypersensitivity: As an ionic monomer, it carries a higher risk of anaphylactoid reactions (histamine release) compared to non-ionic agents due to high osmolality and charge.
References
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National Center for Advancing Translational Sciences (NCATS). Iolixanic Acid - Inxight Drugs. Retrieved from [Link]
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PubChem. Iolixanic Acid (CID 65705). National Library of Medicine. Retrieved from [Link]
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World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Lists Iolixanic acid as a recognized INN).
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Bracco Industria Chimica S.p.A. Patent Records for Iodinated Contrast Media (Historical).[1] (Referenced via chemical structure associations in patent literature).
Sources
- 1. IOLIXANIC ACID [drugs.ncats.io]
- 2. cdn.who.int [cdn.who.int]
- 3. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]
- 4. US9016221B2 - Surface topographies for non-toxic bioadhesion control - Google Patents [patents.google.com]
- 5. EP1954244A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]
- 6. 2-IODO-5-METHOXYANILINE | 153898-63-6 [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
